4-Chloro-2-(methylsulfonyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Chemical and Medicinal Sciences
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in both natural and synthetic compounds. jchr.orgwikipedia.org Its unique physicochemical properties have made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. benthamscience.combenthamdirect.com The ability of the pyrimidine ring to participate in various interactions, such as hydrogen bonding, and to act as a bioisostere for other aromatic systems like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Natural Products and Biomolecules Containing Pyrimidine Ring
The pyrimidine nucleus is a cornerstone of life itself, forming the structural basis for several essential biomolecules. wikipedia.org The most well-known examples are the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are integral components of nucleic acids (DNA and RNA). wikipedia.orggsconlinepress.com Beyond the fundamental building blocks of genetic material, the pyrimidine ring is also found in a variety of other natural products. novapublishers.com These include thiamine (B1217682) (vitamin B1) and alloxan. jchr.orgwikipedia.org A diverse array of alkaloids and antibiotics, some discovered long ago and others more recently, also feature the pyrimidine system. researchgate.net
Table 1: Examples of Natural Products and Biomolecules with a Pyrimidine Core
| Compound Type | Specific Examples | Significance |
| Nucleobases | Cytosine, Thymine, Uracil | Fundamental components of DNA and RNA. wikipedia.orggsconlinepress.com |
| Vitamins | Thiamine (Vitamin B1) | Essential nutrient for metabolism. jchr.orgwikipedia.org |
| Alkaloids | Alloxan | A naturally occurring pyrimidine derivative. jchr.orgwikipedia.org |
| Antibiotics | Blasticidin S, Sinefungin | Exhibit biological activity against microbes. rsc.org |
Pharmacological Relevance of Pyrimidine Derivatives
The versatility of the pyrimidine scaffold has been extensively leveraged by medicinal chemists to develop a wide array of therapeutic agents. gsconlinepress.commdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. jchr.orgorientjchem.org For instance, the anti-HIV drug zidovudine (B1683550) and various barbiturates are synthetic compounds built upon a pyrimidine core. jchr.org The development of pyrimidine-based drugs is an active area of research, with new derivatives continually being synthesized and evaluated for their therapeutic potential against a range of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.comgsconlinepress.com Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are also prominent in medicinal chemistry, with compounds bearing these scaffolds showing anti-inflammatory, antibacterial, and antitumor activities. nih.govnih.gov
Overview of Halogenated Pyrimidine Derivatives in Synthetic Chemistry
The introduction of halogen atoms onto the pyrimidine ring is a significant chemical modification that alters the molecule's functional properties, geometry, polarizability, and electron affinity. rsc.org Halogenation is a key strategy in synthetic chemistry, as the halogen atom can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of a diverse range of functionalized pyrimidines. thieme.de This reactivity is fundamental to the construction of more complex molecules. growingscience.com
Halogenated pyrimidines are found in a significant portion of medical drugs and agrochemicals. rsc.org For example, the replacement of thymine in DNA with a halogenated pyrimidine can enhance radiation damage, a principle utilized in cancer therapy with radiosensitizers like 5-fluorouracil (B62378) and gemcitabine. rsc.org The reactivity of halogenated pyrimidines can be tuned by the nature of the halogen and the presence of other substituents on the ring. For instance, studies on the inner shell ionization of halogenated pyrimidines have provided detailed insights into the electronic effects of the halogen atom on the aromatic ring. acs.org
Contextualizing 4-Chloro-2-(methylsulfonyl)pyrimidine within Pyrimidine Research
Within the extensive family of pyrimidine derivatives, this compound emerges as a compound of significant interest due to its specific combination of reactive sites.
Role as a Key Building Block and Reactive Reagent
This compound is a valuable building block in organic synthesis. Its structure features two distinct electrophilic centers: the chlorine atom at the 4-position and the methylsulfonyl group at the 2-position. This dual reactivity allows for selective and sequential reactions with various nucleophiles. For example, in reactions with certain amines, the methylsulfonyl group can be selectively displaced, while with others, the chloride is the preferred leaving group. researchgate.net This chemoselectivity provides a powerful tool for synthetic chemists to construct complex, specifically substituted pyrimidine derivatives.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97229-11-3 bicbiotech.comaablocks.comsigmaaldrich.com |
| Molecular Formula | C5H5ClN2O2S aablocks.comnih.gov |
| Molecular Weight | 192.62 g/mol nih.gov |
| IUPAC Name | This compound sigmaaldrich.comnih.gov |
Applications in Pharmaceutical and Agrochemical Intermediates
The utility of this compound as a reactive intermediate extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. The pyrimidine core is a common feature in many biologically active compounds, and the ability to introduce diverse functionalities at the 2- and 4-positions of the pyrimidine ring using this reagent is highly advantageous. While specific, direct applications in final drug or agrochemical products are often part of proprietary research, its role as a key intermediate is evident from its commercial availability and the body of research on related compounds. For example, related chloropyrimidine derivatives are key intermediates in the synthesis of various kinase inhibitors for cancer therapy and other pharmaceutically active compounds. google.comchemicalbook.com The strategic use of such versatile building blocks is crucial in the efficient development of new therapeutic and crop protection agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVZLXTZQHILRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456893 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97229-11-3 | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97229-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development
Multi-step Synthetic Routes for 4-Chloro-2-(methylsulfonyl)pyrimidine
The synthesis of this compound is often achieved through a series of well-defined chemical transformations. These multi-step sequences typically involve the construction and subsequent modification of the pyrimidine (B1678525) ring to introduce the required chloro and methylsulfonyl functionalities.
Chlorination Reactions
Chlorination is a fundamental step in the synthesis of this compound and related derivatives. A common strategy involves the conversion of a hydroxyl group at the 4-position of a pyrimidine ring into a chlorine atom. This is frequently accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogle.com For instance, 4-hydroxy-2-methylthiopyrimidines can be reacted with phosphorus oxychloride to yield the corresponding 4-chloro-2-methylthiopyrimidines. google.com The reaction conditions, including the choice of solvent and the presence of an organic base, can influence the reaction's efficiency. google.comgoogle.com
In some procedures, the chlorination is performed in the presence of an amine or its hydrochloride salt to enhance the yield. google.com For example, the synthesis of 2,4-dichloropyrimidine (B19661) from uracil (B121893) involves heating with phosphorus oxychloride and triethylamine (B128534) hydrochloride. google.com Similarly, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) using phosphorus oxychloride in the presence of N,N-dimethylcyclohexylamine. google.com The use of phosgene (B1210022) in conjunction with imidoyl chlorides is another method for producing chlorinated pyrimidines. googleapis.com
The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through a sequential acylation and intramolecular cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with POCl₃. sciprofiles.com This highlights the versatility of chlorination reactions in creating a variety of substituted chloropyrimidines. sciprofiles.comthieme.de
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions are pivotal in the synthesis and functionalization of pyrimidine derivatives. In the context of synthesizing this compound, nucleophilic substitution can be employed to introduce various substituents onto the pyrimidine ring. The reactivity of different positions on the pyrimidine ring towards nucleophiles can be exploited to achieve regioselective synthesis.
For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chloride and sulfone groups are both susceptible to displacement by nucleophiles. researchgate.net The selectivity of these reactions often depends on the nature of the nucleophile and the reaction conditions. researchgate.net Anilines and secondary aliphatic amines, in the presence of a weak base, tend to selectively displace the chloride group. researchgate.net Conversely, deprotonated anilines can displace the sulfone group. researchgate.net Primary aliphatic amines have been observed to selectively displace the sulfone group in this particular scaffold. researchgate.net
The lability of the methylthio group in compounds like ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate has also been demonstrated in reactions with nucleophiles such as sodium cyanide, leading to the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate instead of the expected 4-cyano derivative. rsc.org This indicates that the methylthio group can be displaced under certain nucleophilic conditions. Treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles like dimethylamine (B145610) and sodium phenoxide results in the expected substitution of the chloro group. rsc.org
These examples underscore the importance of understanding the relative reactivity of different leaving groups on the pyrimidine ring to devise effective synthetic strategies.
Oxidation of Methylthio Intermediates
A key transformation in the multi-step synthesis of this compound is the oxidation of a methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃). This step is crucial as it significantly alters the electronic properties of the pyrimidine ring, making the sulfonyl group a good leaving group for subsequent nucleophilic substitution reactions.
meta-Chloroperbenzoic acid (mCPBA) is a widely used and efficient oxidizing agent for a variety of chemical transformations, including the oxidation of sulfides to sulfoxides and subsequently to sulfones. researchgate.netrsc.orgorganic-chemistry.org It is often preferred due to its relative ease of handling as a solid and its high reactivity and selectivity. organic-chemistry.orgwikipedia.org The oxidation of a methylthio group to a methylsulfonyl group is typically carried out by treating the methylthio-substituted pyrimidine with mCPBA. researchgate.net The reaction is generally performed in a suitable organic solvent. While mCPBA is a powerful oxidant, other reagents like hydrogen peroxide have also been employed for similar oxidations. researchgate.net However, mCPBA often provides greater selectivity. researchgate.netorganic-chemistry.org It is important to note that commercial mCPBA is usually a mixture containing m-chlorobenzoic acid and water to ensure stability. wikipedia.org
The compound 4-chloro-2-(methylthio)pyrimidine serves as a critical intermediate in the synthesis of this compound. sigmaaldrich.com This intermediate is typically prepared via the chlorination of 4-hydroxy-2-methylthiopyrimidine. google.com 4-Chloro-2-(methylthio)pyrimidine itself is a versatile building block in medicinal chemistry and has been used in the synthesis of various biologically active molecules. sigmaaldrich.com Its utility stems from the presence of two reactive sites: the chloro group at the 4-position and the methylthio group at the 2-position. The subsequent oxidation of the methylthio group in this intermediate leads to the formation of the target compound, this compound. A related compound, ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is an important intermediate in the synthesis of certain pharmaceuticals. csnvchem.com
Alternative Direct Sulfonylation Methods
While multi-step syntheses are common, research into more direct methods for introducing the sulfonyl group onto the pyrimidine ring is ongoing. Direct sulfonylation would offer a more atom- and step-economical approach.
Reaction with Methanesulfonyl Chloride Precursors
The synthesis of this compound is most commonly achieved through the oxidation of 4-chloro-2-(methylthio)pyrimidine. acs.org This process elevates the oxidation state of the sulfur atom from a sulfide (B99878) to a sulfone. A typical procedure involves treating the 4-chloro-2-(methylthio)pyrimidine with an oxidizing agent. One common oxidizing agent used for this transformation is m-chloroperbenzoic acid (m-CPBA). arkat-usa.org In a representative reaction, 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine is treated with m-CPBA in a solvent like dichloromethane (B109758) (DCM) to yield the corresponding sulfone. arkat-usa.org Another established method involves the use of hydrogen peroxide, often in the presence of a catalyst. google.com
Optimization of Reaction Parameters (Solvent, Temperature, Base)
The efficiency and selectivity of the oxidation of 4-chloro-2-(methylthio)pyrimidine are highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base or catalyst can significantly impact the outcome.
For instance, in the synthesis of related pyrimidine derivatives, the solvent choice is critical. While some reactions proceed well in halogenated solvents like dichloromethane, other syntheses have been optimized to use more environmentally benign solvents like ethanol (B145695) or toluene. acs.orgorganic-chemistry.org Temperature control is also crucial. The oxidation process is often initiated at a reduced temperature, such as 0 °C, and then allowed to proceed at room temperature to control the exothermic nature of the reaction and minimize side-product formation. arkat-usa.org
The following table illustrates the impact of different solvents on a related pyrimidine synthesis.
| Solvent | Yield (%) |
| Acetonitrile | High |
| Tetrahydrofuran | High |
| N,N-dimethylformamide | Lower |
| Data derived from studies on related pyrimidine derivatives, illustrating general principles of solvent effects. nih.gov |
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions.
Role of Sodium Tungstate (B81510) and Trifluoromethane Sulfonic Acid Derivatives
Sodium Tungstate: Sodium tungstate (Na₂WO₄) is a well-established and effective catalyst for the oxidation of sulfides to sulfones, often in conjunction with hydrogen peroxide. researchgate.netchemicalforums.com This catalytic system is considered environmentally friendly as it utilizes a green oxidant (H₂O₂), with water being the only byproduct. rsc.org The catalytic cycle is believed to involve the formation of a peroxotungstate species, which is a powerful oxidizing agent capable of efficiently converting the sulfide to the sulfone. cdmf.org.br In the synthesis of 5-chloro-2-(methylsulfonyl)-pyrimidine, sodium tungstate dihydrate has been successfully employed as a catalyst in a mixture of water and ethyl acetate, leading to high yields. google.com
Trifluoromethanesulfonic Anhydride (B1165640): Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful activating agent used in various organic transformations, including the synthesis of pyrimidines. organic-chemistry.orgresearchgate.net It can activate amides towards cyclization with nitriles to form the pyrimidine ring. nih.gov While not directly used as a catalyst for the oxidation step, its role in forming the pyrimidine core in related syntheses is significant. organic-chemistry.orgnih.govacs.org For example, the reaction of N-vinyl amides with nitriles in the presence of Tf₂O and 2-chloropyridine (B119429) provides a direct route to substituted pyrimidines. organic-chemistry.org
Process Optimization for Scalability
Transitioning a synthetic route from a laboratory scale to large-scale industrial production presents a unique set of challenges that require careful process optimization.
Route Evaluation for Large-Scale Production
A thorough route evaluation will compare different synthetic strategies. For instance, a linear synthesis involving the oxidation of 4-chloro-2-(methylthio)pyrimidine is a viable route. acs.org The optimization for large-scale production would focus on minimizing the number of steps, using cost-effective reagents, and ensuring that each step is robust and high-yielding. google.comgoogle.com
The table below outlines key considerations in evaluating a synthetic route for scalability.
| Parameter | Key Considerations for Scalability |
| Starting Materials | Cost, availability, and stability. |
| Reagents | Toxicity, cost, and ease of handling. |
| Solvents | Environmental impact, recyclability, and safety. |
| Reaction Conditions | Temperature and pressure requirements, exothermicity. |
| Work-up & Purification | Ease of product isolation, potential for crystallization vs. chromatography. |
| Overall Yield & Purity | Consistency and reproducibility on a larger scale. |
Considerations for Reduced Impurities and Safety
The purity of this compound is paramount for its subsequent applications. The control of impurities is a significant focus during its synthesis and process development. Potential impurities can arise from starting materials, intermediates, by-products, and degradation products.
Common Impurities and Their Control:
A typical synthetic route to this compound involves the chlorination of a pyrimidine precursor followed by oxidation of a methylthio group to the corresponding sulfone. Impurities can be introduced at each of these stages.
Starting Material Impurities: The purity of the initial pyrimidine substrate, such as 2-(methylthio)uracil or a related derivative, is crucial. Any impurities in the starting material are likely to be carried through the synthesis and may lead to the formation of undesired side products.
Chlorination By-products: The chlorination step, often carried out with reagents like phosphorus oxychloride (POCl3), can generate various by-products. Incomplete chlorination can leave residual hydroxyl groups, while over-chlorination or side reactions can introduce additional chlorine atoms at unintended positions on the pyrimidine ring. For instance, in the synthesis of related chloropyrimidines, the formation of isomers or di- and tri-chlorinated species has been observed. To mitigate this, precise control of reaction temperature, stoichiometry of the chlorinating agent, and reaction time is essential.
Oxidation-related Impurities: The oxidation of the 2-(methylthio) group to the 2-(methylsulfonyl) group is a key transformation. Incomplete oxidation can result in the presence of the corresponding sulfoxide (B87167) as an impurity. Conversely, harsh oxidation conditions could potentially lead to degradation of the pyrimidine ring. The choice of oxidizing agent and careful monitoring of the reaction progress are critical to ensure complete conversion to the desired sulfone without forming degradation products.
Residual Solvents: The manufacturing process may utilize various organic solvents. It is imperative to control the levels of these residual solvents in the final product to meet regulatory requirements. This is typically achieved through effective drying techniques and is monitored by analytical methods such as gas chromatography (GC).
Analytical Methods for Impurity Profiling:
To ensure the quality of this compound, robust analytical methods are employed to identify and quantify any impurities. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with mass spectrometry (LC-MS) for the identification of unknown impurities. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of impurities.
Safety Considerations:
The synthesis of this compound involves the use of hazardous reagents and the generation of potentially harmful by-products. Therefore, stringent safety protocols are necessary.
| Hazard Category | Associated Reagents/Conditions | Recommended Safety Precautions |
| Corrosive Chemicals | Phosphorus oxychloride (POCl3) | Use in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. |
| Oxidizing Agents | Peroxy acids (e.g., m-CPBA) | Handle with care, avoid contact with flammable materials. Use appropriate shielding and temperature control. |
| Toxic By-products | Potential for release of acidic gases | Ensure adequate ventilation and consider the use of scrubbers to neutralize any evolved gases. |
| General Handling | This compound | Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE. |
Green Chemistry Principles in Pyrimidine Synthesisrasayanjournal.co.in
The application of green chemistry principles to the synthesis of pyrimidines, including this compound, is an area of increasing importance, aiming to reduce the environmental footprint of chemical manufacturing. rasayanjournal.co.in
Sustainable Techniques (e.g., microwave-assisted synthesis, solventless approaches)rasayanjournal.co.in
Traditional synthetic methods often rely on prolonged reaction times and the use of large volumes of volatile organic solvents. Green chemistry offers alternative approaches to address these issues.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. mdpi.com In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for various transformations, including cyclization and substitution reactions. The direct and efficient heating provided by microwaves can accelerate reaction rates, minimizing the potential for side reactions and by-product formation.
Solventless Approaches:
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for conventional solvents. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is a prominent solventless technique. For the synthesis of pyrimidine derivatives, mechanochemical methods have been shown to be effective, offering advantages such as reduced waste, simplified work-up procedures, and often improved yields. These reactions are typically carried out at ambient temperature, further contributing to energy savings.
Reducing Environmental Impact and Waste Generationrasayanjournal.co.in
Atom Economy and Waste Reduction:
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. The choice of reagents and reaction types can significantly influence atom economy. For instance, addition and cyclization reactions are generally more atom-economical than substitution and elimination reactions.
In the synthesis of this compound, process optimization plays a crucial role in waste reduction. This includes:
Catalytic Reagents: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.
Solvent Selection and Recycling: Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives. Furthermore, implementing solvent recovery and recycling programs can drastically reduce solvent waste.
Process Intensification: Adopting continuous flow manufacturing instead of batch processing can lead to better control over reaction parameters, improved yields, and reduced waste streams.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Chemical Reactivity and Derivatization
Nucleophilic Substitution Reactions
Nucleophilic substitution is the principal mode of reaction for 4-chloro-2-(methylsulfonyl)pyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electron-withdrawing sulfonyl group, facilitates the attack of nucleophiles. Generally, substitution at the C4 position is considered the more common pathway for pyrimidines, a preference that can be explained by the greater stability of the negatively charged Meisenheimer intermediate formed during the reaction. However, the potent leaving group ability of the methylsulfonyl group at C2 makes it a competitive reaction site.
The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This reaction typically proceeds under neutral or weakly basic conditions, where the nucleophile is not strong enough to displace the more robust methylsulfonyl group.
The reaction of this compound analogues with amines is a well-established method for synthesizing substituted aminopyrimidines. In the presence of weak bases or under thermal conditions, secondary aliphatic amines and anilines selectively displace the chlorine atom at the C4 position. rsc.orgresearchgate.net For instance, reacting a related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, with anilines in the presence of a weak base like 2,6-lutidine or sodium hydrogen carbonate results in the selective formation of the corresponding 4-anilino derivative. rsc.org Similarly, the chlorine atom on a pyrido[3,4-d]pyrimidine (B3350098) core, which is electronically analogous, can be displaced by amines at elevated temperatures in a solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net
| Pyrimidine Reactant | Amine Nucleophile | Base/Conditions | Solvent | Product | Citation |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline (B41778) | 2,6-Lutidine | DMSO | 6-Chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine | rsc.org |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃ | Acetonitrile | 6-Chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine | rsc.orgresearchgate.net |
| 8-Chloro-2-amino-6-methylpyrido[3,4-d]pyrimidine | Neopentylamine | 130 °C (Thermal) | NMP | N2-Neopentyl-6-methyl-N8-(aryl)pyrido[3,4-d]pyrimidine-2,8-diamine | researchgate.net |
Sulfur-based nucleophiles can also displace the C4-chloro substituent. In studies on the related compound ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium thiophenoxide resulted in the formation of the corresponding 4-thiophenoxy product, demonstrating the viability of this reaction pathway. rsc.org This indicates that thiols, particularly in their deprotonated thiolate form, are effective nucleophiles for displacing the chlorine at C4.
The choice of base is critical in directing the selectivity of nucleophilic substitution. For the displacement of the chlorine atom, a weak, non-nucleophilic base is often employed. rsc.orgresearchgate.net The primary role of bases like triethylamine (B128534) or 2,6-lutidine is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Weak inorganic bases such as sodium hydrogen carbonate (NaHCO₃) also serve this purpose effectively. rsc.orgresearchgate.net
However, the use of stronger bases like sodium hydroxide (B78521) or potassium carbonate (K₂CO₃) can alter the course of the reaction. These bases are capable of deprotonating less acidic nucleophiles, such as anilines or even some amides, creating a more potent anionic nucleophile. rsc.orgresearchgate.net This anionic species often exhibits different reactivity and can preferentially attack the C2 position, leading to the displacement of the methylsulfonyl group instead of the chlorine atom. rsc.orgresearchgate.net
The methylsulfonyl group (–SO₂CH₃) at the C2 position is an excellent leaving group, often more labile than the C4-chloro group, especially towards strong, anionic, or "soft" nucleophiles. rsc.orgresearchgate.net Its displacement is favored under conditions that generate these highly reactive nucleophilic species.
The selective displacement of the methylsulfonyl group is commonly achieved using anionic nucleophiles. Research shows that when anilines are deprotonated with a strong base such as sodium hydride (NaH), the resulting anilide anion selectively attacks the C2 position, displacing the sulfone. rsc.orgresearchgate.netresearchgate.net This strategy has been used to synthesize various 2-aminopyrimidine (B69317) derivatives. For example, reacting 8-chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine with a formamide (B127407) anion generated by NaH leads to the displacement of the sulfonyl group, leaving the C8-chloro group intact for subsequent reactions. researchgate.net
Thiolate anions are also highly effective at displacing the C2-sulfonyl group. Studies on 2-sulfonylpyrimidines show they react rapidly with thiols like glutathione (B108866), with the reaction rate increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is greater.
The cyanide ion (CN⁻), typically from potassium cyanide (KCN) or sodium cyanide (NaCN), is another powerful nucleophile that can displace groups at the C2 position. In a closely related system, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, reaction with NaCN in dimethyl sulfoxide (B87167) (DMSO) led to the displacement of the C2-methylthio group rather than the C4-chloro group. rsc.org Given that the methylsulfonyl group is a superior leaving group to methylthio, a similar or greater preference for C2 substitution is expected with this compound.
| Pyrimidine Reactant | Anionic Nucleophile (Source) | Base/Solvent | Product | Citation |
|---|---|---|---|---|
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated aniline derivatives | Strong base (e.g., NaH) | 4,6-Dichloro-2-anilinopyrimidine derivative | rsc.orgresearchgate.net |
| 8-Chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | Deprotonated N-(aryl)formamide | NaH / THF | 8-Chloro-N-aryl-6-methylpyrido[3,4-d]pyrimidin-2-amine | researchgate.net |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Cysteine (thiolate form) | pH 7.0 Buffer | S-(4,6-Dimethoxypyrimidin-2-yl)cysteine | |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (Analogue) | Cyanide (NaCN) | DMSO | Ethyl 4-cyano-2-methylthiopyrimidine-5-carboxylate (via intermediate) | rsc.org |
Displacement of the Methylsulfonyl Group
Oxidation and Reduction Reactions of the Methylsulfonyl Group
The methylsulfonyl group in the title compound is itself typically installed via an oxidation reaction. The common synthetic precursor is 4-chloro-2-(methylthio)pyrimidine, where the sulfur is in a lower oxidation state. acs.orgacs.orgmdpi.com This precursor is subjected to oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding sulfone, this compound. acs.org This oxidation step is crucial as it transforms the methylthio group, which is a poor leaving group, into the highly activated methylsulfonyl group, which is an excellent leaving group for SNAr reactions. acs.orgacs.org
The primary redox chemistry associated with this scaffold involves the formation of the sulfone from the sulfide (B99878). acs.org While the pyrimidine ring itself can undergo enzymatic oxidation and reduction at the C5-C6 bond in biological systems (e.g., the conversion of dihydroorotate (B8406146) to orotate), such reactions are less common in synthetic transformations of this specific compound. umich.edu The dominant chemical pathway following the oxidation to the sulfone is its displacement via SNAr. However, the displaced methylsulfinate anion (MeSO₂⁻) is a product of this redox-displacement sequence. In some contexts, particularly in biological environments, the introduction of sulfonylpyrimidines can lead to an increase in intracellular reactive oxygen species (ROS), suggesting they can perturb cellular redox homeostasis. pnas.org
Condensation Reactions Involving Amino Groups in Derivatives
Once the this compound core has been functionalized, typically via SNAr to introduce an amino group, these new derivatives can serve as substrates for condensation reactions. For example, a 2-amino-4-substituted-pyrimidine can undergo condensation with various electrophiles to construct more complex heterocyclic systems. The Biginelli and Hantzsch reactions are classical examples of condensation methods used to build pyrimidine rings and their derivatives, often involving the condensation of an amidine or urea (B33335) with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egpharmaguideline.commdpi.com
In the context of derivatives of the title compound, a primary amino group introduced at either the C2 or C4 position can react with carbonyl compounds, orthoformates, or other bifunctional electrophiles in cyclocondensation reactions. These reactions are used to build fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines or other polycyclic structures, which are of interest in medicinal chemistry. researchgate.net For instance, an amino-pyrimidine derivative can be reacted with formamide or triethyl orthoformate, leading to the formation of a fused pyrimidine ring. researchgate.net
Photoredox Alkylation Reactions
Recent advances in synthetic methodology have demonstrated the utility of heteroaryl sulfones as substrates in photoredox catalysis. nih.govrsc.orgsemanticscholar.org This approach offers a mild, acid-free alternative to traditional methods for creating carbon-carbon bonds on heteroaromatic rings.
In this transformation, the methylsulfonyl group of a pyrimidine derivative does not act as a leaving group in a polar SNAr reaction but is instead excised under photoredox conditions to generate a heteroaryl radical. nih.govresearchgate.net A photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with an alkyl radical precursor, such as an alkyl bis(catecholato)silicate or a 4-alkyl-1,4-dihydropyridine (DHP). nih.govsemanticscholar.org This generates a reactive alkyl radical.
The heteroaryl sulfone substrate can then trap this alkyl radical. The resulting radical anion undergoes facile desulfonation (loss of SO₂) to give a new C-C bond, effectively replacing the sulfone group with an alkyl group. nih.govresearchgate.net This desulfonative alkylation strategy is highly selective and tolerates a wide range of functional groups, including those that are sensitive to the harsh conditions of traditional Minisci-type reactions. nih.govrsc.orgdntb.gov.ua This method allows for the installation of complex fragments, like monosaccharides or unprotected amines, onto the pyrimidine core. nih.govresearchgate.net
Structural Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 4-chloro-2-(methylsulfonyl)pyrimidine by probing the interactions of its atoms and bonds with electromagnetic radiation.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the pyrimidine (B1678525) ring protons typically appear as distinct signals. The proton at the 5-position (H-5) is expected to resonate as a doublet, coupled to the proton at the 6-position (H-6). Conversely, the H-6 proton signal will also appear as a doublet due to coupling with H-5. The methyl protons of the sulfonyl group (-SO₂CH₃) are anticipated to appear as a sharp singlet, as they are not coupled to any neighboring protons.
Table 1: Predicted NMR Spectroscopic Data for this compound This table presents predicted data based on typical chemical shifts for similar structures, as specific experimental data was not available in the searched literature.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.4 | Singlet | -SO₂CH₃ |
| ¹H | ~7.8 | Doublet | H-5 |
| ¹H | ~8.9 | Doublet | H-6 |
| ¹³C | ~40 | Quartet (in off-resonance) | -SO₂CH₃ |
| ¹³C | ~122 | Doublet (in off-resonance) | C-5 |
| ¹³C | ~158 | Doublet (in off-resonance) | C-6 |
| ¹³C | ~162 | Singlet (in off-resonance) | C-4 |
| ¹³C | ~165 | Singlet (in off-resonance) | C-2 |
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
Key vibrational modes include the asymmetric and symmetric stretching of the sulfonyl (O=S=O) group, which typically appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the methyl group and the pyrimidine ring are expected in the 3100-2900 cm⁻¹ range. Vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring will produce characteristic peaks in the 1600-1400 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range.
Table 2: Expected IR Absorption Bands for this compound This table presents expected vibrational frequencies based on established correlation tables, as specific experimental data was not available in the searched literature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |
| ~2950 | C-H Stretch | Methyl (-CH₃) |
| ~1570, ~1470 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1350 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) |
| ~1150 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂) |
| ~780 | C-Cl Stretch | Chloro (-Cl) |
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₅H₅ClN₂O₂S), the calculated monoisotopic mass is 191.9760 Da. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The presence of chlorine would also be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
X-ray Crystallography and Structural Elucidation
While spectroscopic techniques define the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound was not found in the searched literature, a hypothetical analysis based on related structures can be described.
An X-ray crystal structure would unambiguously confirm the substitution pattern on the pyrimidine ring, verifying that the chloro group is at the 4-position and the methylsulfonyl group is at the 2-position. It would also reveal the conformation of the methylsulfonyl group relative to the pyrimidine ring, detailing the torsion angles between the sulfur atom and the ring.
A crystallographic study would provide precise measurements of all bond lengths and angles. For instance, the C-Cl, S-O, S-C, and various C-N and C-C bond lengths within the pyrimidine ring could be determined with high precision. These experimental values can be compared to theoretical values for similar bonds to understand the electronic effects of the substituents on the pyrimidine ring.
Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound. For example, weak C-H···O or C-H···N hydrogen bonds involving the pyrimidine ring or methyl group hydrogens and the sulfonyl oxygens or pyrimidine nitrogens of neighboring molecules could be identified, explaining the stability of the crystal structure.
Intermolecular Interactions
The crystalline structure and molecular aggregation of this compound are significantly influenced by a network of weak non-covalent interactions. The presence of a pyrimidine ring, a sulfonyl group (SO₂), a chloro substituent, and C-H bonds allows for several types of intermolecular contacts. These interactions are crucial in determining the packing of the molecules in the solid state.
Key potential interactions include:
C-H···O Interactions: The hydrogen atoms on the pyrimidine ring and the methyl group can act as donors, forming weak hydrogen bonds with the highly electronegative oxygen atoms of the sulfonyl group on neighboring molecules.
C-H···N Interactions: Hydrogen atoms can also interact with the nitrogen atoms of the pyrimidine ring of adjacent molecules.
C-H···π Interactions: The pyrimidine ring, being an aromatic system, can act as a π-acceptor, interacting with C-H bonds from nearby molecules.
C-X···π (C-Cl···π) Interactions: The chlorine atom, possessing a region of positive electrostatic potential known as a σ-hole, can interact with the electron-rich π-system of the pyrimidine ring.
Computational Chemistry Approaches
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules like this compound. These theoretical methods allow for the calculation of molecular properties that can be difficult to determine experimentally. dovepress.comnih.gov Among the various computational methodologies, Density Functional Theory (DFT) has emerged as a particularly powerful and popular tool for studying pyrimidine-based compounds due to its balance of accuracy and computational cost. mdpi.comnih.gov
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For organic molecules, including pyrimidine derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in conjunction with various basis sets, such as 6-311++G(d,p) or 6-31G(d,p), to achieve reliable results for molecular geometry, electronic properties, and spectroscopic analyses. nih.govnih.govmdpi.comresearchgate.net
A fundamental step in computational analysis is geometry optimization. scielo.org.mx This process involves calculating the molecule's structure that corresponds to the lowest energy on the potential energy surface, representing its most stable conformation. mdpi.comresearchgate.net For this compound, DFT calculations would be used to determine the precise bond lengths, bond angles, and dihedral angles of its ground state structure. This optimized geometry serves as the foundation for all subsequent computational analyses, including FMO, MEP, and NBO calculations. nih.govscielo.org.mx
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to the unoccupied orbital. researchgate.net
Analysis of related pyrimidine compounds shows that these values are sensitive to the specific substituents on the ring. researchgate.netresearchgate.netijcce.ac.ir
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Moiety |
|---|---|---|---|---|
| Derivative A | -6.26 | -0.88 | 5.38 | Aminopyrimidine |
| Derivative B | -7.10 | -1.95 | 5.15 | Thioxypyrimidine |
| Derivative C | -6.85 | -2.54 | 4.31 | Chloropyrimidine |
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. nih.govpreprints.org Typically, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. researchgate.netchegg.com
For this compound, an MEP analysis would likely show:
Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring. These are the primary sites for electrophilic interactions. researchgate.netresearchgate.net
Positive Regions (Blue): Located around the hydrogen atoms of the methyl group and the pyrimidine ring, indicating these are the most electrophilic areas.
This analysis provides a clear map of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the localized Lewis-like bonding structure within a molecule. wisc.edujoaquinbarroso.com It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. aiu.edu The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is a measure of their significance. nih.gov
In this compound, NBO analysis could quantify:
Intramolecular hyperconjugative interactions, such as those between the lone pairs of the nitrogen or oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.
The nature of the bonds, including their hybridization and polarity.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C2-N3) | 25.5 | π-conjugation |
| LP(2) O1 (Sulfonyl) | σ(S-C2) | 5.8 | Hyperconjugation |
| π(C5-C6) | π*(N1-C2) | 18.2 | π-delocalization |
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.commdpi.com
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular contacts that govern its crystal packing. The presence of chlorine, oxygen, and nitrogen atoms suggests the potential for various types of interactions. The most significant contributions to the crystal packing are likely to arise from H···Cl, H···O, and H···N contacts. nih.govmdpi.com
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution (%) | Rationale |
| H···H | 30 - 40 | Abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net |
| H···Cl / Cl···H | 15 - 25 | Presence of a chlorine atom capable of forming halogen bonds. nih.govmdpi.com |
| H···O / O···H | 10 - 20 | Oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors. mdpi.com |
| H···N / N···H | 5 - 15 | Nitrogen atoms of the pyrimidine ring as potential hydrogen bond acceptors. nih.govresearchgate.net |
| C···H / H···C | 5 - 10 | General van der Waals interactions. nih.gov |
| Other (S···H, C···C, etc.) | < 5 | Minor contributions to the overall packing. nih.govresearchgate.net |
Note: These are predicted contributions based on similar molecular structures and may vary depending on the actual crystal packing.
Studies on Reactivity and Selectivity using DFT
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and selectivity of organic reactions. nih.govresearchgate.netresearchgate.net For 2-sulfonylpyrimidines, including this compound, DFT calculations provide valuable insights into their behavior as electrophiles in nucleophilic aromatic substitution (SₙAr) reactions. nih.govacs.org
Studies on 2-sulfonylpyrimidines have shown that the reaction with nucleophiles, such as thiols, proceeds through a two-step mechanism involving a stabilized Meisenheimer-Jackson complex intermediate. nih.govresearchgate.net DFT calculations indicate that the formation of this intermediate is the rate-determining step of the reaction. nih.govresearchgate.net The reactivity of the pyrimidine ring is significantly enhanced by the presence of the electron-withdrawing sulfonyl group at the 2-position and the chloro group at the 4-position. nih.gov
The electrophilicity of the pyrimidine ring can be quantified using DFT-calculated parameters such as the electrophilicity index. researchgate.net The calculated activation energies for the nucleophilic attack provide a quantitative measure of the reactivity. nih.govresearchgate.net These computational studies allow for a systematic evaluation of the influence of different substituents on the reactivity of the pyrimidine core, aiding in the design of reagents with tailored reactivity. nih.govacs.org
Furthermore, DFT can be employed to study the selectivity of reactions. For instance, in cases where multiple reactive sites are present, DFT calculations of local reactivity descriptors, such as Fukui functions, can predict the most probable site for nucleophilic attack. researchgate.net
Table 4: Key DFT-Calculated Parameters for the Reactivity of 2-Sulfonylpyrimidines
| Parameter | Significance | Reference Findings for 2-Sulfonylpyrimidines |
| Activation Energy (ΔG‡) | Determines the reaction rate. | Nucleophilic addition to the pyrimidine ring is the rate-determining step. nih.govresearchgate.net |
| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of the reaction. | The overall SₙAr reaction is typically highly exergonic and irreversible. nih.gov |
| Electrophilicity Index | Measures the electrophilic character of the molecule. | The pyrimidine ring is highly electrophilic due to electron-withdrawing groups. nih.govresearchgate.net |
| Fukui Functions | Predicts the most reactive sites in a molecule. | Can be used to rationalize the regioselectivity of nucleophilic attack. researchgate.net |
Applications As a Synthetic Intermediate
Precursor for Diverse Pyrimidine (B1678525) Derivatives
The chemical structure of 4-Chloro-2-(methylsulfonyl)pyrimidine allows it to be a precursor for a multitude of substituted pyrimidine derivatives. The chlorine and methylsulfonyl groups are both excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The selectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, in the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, studies have shown that anilines and secondary aliphatic amines selectively displace the chloride group in the presence of a weak base, while deprotonated anilines can displace the sulfone group researchgate.net. Primary aliphatic amines have been shown to selectively displace the sulfone group researchgate.net. This chemoselectivity enables the stepwise introduction of different functional groups at the C2 and C4 positions, leading to the synthesis of polysubstituted pyrimidines, which are privileged structures in drug discovery researchgate.net.
Synthesis of Complex Organic Molecules with Diverse Functionalities
The controlled, stepwise reactivity of this compound makes it an ideal starting material for the synthesis of complex organic molecules. Chemists can strategically introduce various substituents to build intricate molecular architectures. This is exemplified in the synthesis of kinase inhibitors, where the pyrimidine core acts as a central scaffold. For instance, in the development of dual inhibitors for the plasmodial kinases PfGSK3 and PfPK6, a 2,4,5-trisubstituted pyrimidine core was utilized acs.org. The synthesis involves sequential substitution reactions where different amine-containing fragments are introduced at the C2 and C4 positions of the pyrimidine ring, demonstrating the compound's utility in constructing molecules with precise functionalities aimed at specific biological targets acs.org.
Building Block in Medicinal Chemistry Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents . This compound serves as a key building block in this field, providing a reliable route to novel therapeutic candidates. Its ability to undergo predictable substitution reactions allows for the systematic modification of structures to optimize potency, selectivity, and pharmacokinetic properties.
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. This compound and its precursors are instrumental in creating these targeted agents.
KDR Kinase Inhibitors : A related precursor, 4-Chloro-2-methylthiopyrimidine, has been used in the synthesis of 2,4-disubstituted pyrimidines as a novel class of KDR (Kinase insert Domain Receptor) kinase inhibitors sigmaaldrich.com. The methylthio group is readily oxidized to the more reactive methylsulfonyl group, which can then be displaced by a nucleophile.
Aurora Kinase Inhibitors : The related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been used to synthesize a novel class of Aurora A kinase inhibitors designed to reduce levels of MYC oncoproteins, which are implicated in many cancers nih.govacs.org. The synthesis involves a sequence of nucleophilic substitutions to build the final complex inhibitor nih.govacs.org.
PfGSK3 and PfPK6 Inhibitors : These two kinases from Plasmodium falciparum, the parasite responsible for malaria, are considered important drug targets acs.orgnih.gov. Research has led to the discovery of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors. In these syntheses, the pyrimidine scaffold is systematically functionalized to interact with the kinase active sites acs.orgchemrxiv.org. The inhibitory activities of some of these compounds are detailed below.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against PfGSK3 and PfPK6
| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) | Reference |
|---|---|---|---|
| IKK16 | N/A | N/A | acs.org |
| 9i | 223 ± 33 | 215 ± 21 | acs.org |
| 23d | 172 | 11 | acs.orgnih.govchemrxiv.org |
| 23e | 97 | 8 | acs.orgnih.govchemrxiv.org |
The pyrimidine nucleus is a common feature in many anticancer drugs . This compound's utility as a synthetic intermediate allows for the creation of precursors to new anticancer agents. Pyrimidine-sulfonamide hybrids, for example, have shown promising antiproliferative activity against various cancer cell lines nih.gov. The synthesis of such hybrids often involves leveraging the reactivity of substituted pyrimidines to couple them with sulfonamide moieties nih.gov. Furthermore, pyrimidine derivatives have been investigated for their cytotoxic activity against cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) nih.gov. The development of Aurora kinase inhibitors to target MYC oncoproteins is another clear example of its application in creating potential cancer therapeutics nih.govacs.org.
The structural motif of pyrimidine is also prevalent in compounds with antifungal and antiviral properties.
Antiviral Agents : Researchers have synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines and evaluated their antiviral potency, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E) mdpi.com. The synthesis of these fused pyrimidine systems can be approached using functionalized pyrimidine precursors.
Antifungal Agents : Inspired by existing fungicides containing 1,2,4-triazole and trifluoromethylpyrimidine moieties, novel derivatives of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine bearing a thioether group have been synthesized frontiersin.org. Many of these compounds exhibited significant antifungal activities against various plant-pathogenic fungi, including several species of Botrytis cinerea frontiersin.org. The construction of such molecules relies on the availability of reactive pyrimidine building blocks.
Non-invasive imaging techniques like Positron Emission Tomography (PET) are powerful tools in medical diagnostics and research. Developing specific radioligands that bind to biological targets like enzymes is crucial for these techniques. Cyclooxygenase-2 (COX-2) is an enzyme that is overexpressed in inflammation and various cancers, making it an important imaging target nih.govmdpi.com.
This compound and its analogs have been used as scaffolds for creating PET radioligands for imaging COX-2 nih.govnih.govmdpi.com. For example, 2-(4-methylsulfonylphenyl)pyrimidines have been synthesized and evaluated as prospective radioligands nih.govmdpi.com. In one study, the synthesis of a promising radiotracer for COX-2 started from 4-chloro-2-(methylsulphonyl)-6-(trifluoromethyl)pyrimidine nih.gov. These compounds are designed to have high affinity and selectivity for COX-2 over the related COX-1 enzyme. The pyrimidine core provides a robust framework that can be labeled with positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) for use in PET imaging nih.gov.
Applications in Agrochemicals
The pyrimidine ring is a versatile structural component utilized in the development of various bioactive compounds for the agrochemical industry, including herbicides, fungicides, and insecticides. arkat-usa.org The subject compound, this compound, serves as a key intermediate in the synthesis of these agrochemicals, particularly herbicides. guidechem.comsmolecule.com Its specific functional groups—a chloro group at the 4-position and a methylsulfonyl group at the 2-position—offer differential reactivity that is exploited in the synthesis of complex herbicidal molecules. arkat-usa.orgresearchgate.net
Herbicidal Activity (e.g., Aryloxyphenoxypropionates)
A significant application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides. arkat-usa.orgresearchgate.net APPs are a major class of herbicides used worldwide to control grass weeds. arkat-usa.orgmdpi.com They function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants. arkat-usa.orgresearchgate.netjlu.edu.cn This inhibition disrupts cell membrane formation and ultimately leads to the death of susceptible grass species. mdpi.com
Researchers have focused on incorporating pyrimidine moieties into the structure of APP herbicides to develop new compounds with potentially improved efficacy or a different resistance profile. arkat-usa.orgresearchgate.net The rationale is based on the principle of bioisosterism, where the pyrimidine ring can act as a substitute for the benzene or pyridine rings found in established APP herbicides like diclofop, cyhalofop, and haloxyfop. arkat-usa.org
In this context, this compound and its derivatives are valuable precursors. arkat-usa.org A versatile synthetic strategy has been developed that takes advantage of the different reactivity of the substituents on the pyrimidine ring. The 2-methylsulfonyl group is more susceptible to nucleophilic substitution by alcohols or amines compared to the 4-chloro group. This allows for the sequential and controlled functionalization of the pyrimidine core to build the desired herbicidal molecule. arkat-usa.orgresearchgate.net
For instance, in the synthesis of novel pyrimidinyloxyphenoxypropionate herbicides, the this compound core is reacted with an (R)-2-(4-hydroxyphenoxy)propanoate. The reaction proceeds by displacing the more reactive group to form the final product. arkat-usa.orgresearchgate.net
Preliminary bioassays of these synthesized compounds have demonstrated significant herbicidal activity. arkat-usa.orgresearchgate.net Several of the resulting pyrimidinyloxyphenoxypropionate derivatives showed potent inhibition of the stalk and root growth of barnyard grass (Echinochloa crusgalli), a common and troublesome weed in agriculture. arkat-usa.orgresearchgate.netnih.gov Notably, some of the new compounds exhibited greater potency against barnyard grass than the commercial herbicide cyhalofop at the same concentration. arkat-usa.orgresearchgate.net
The herbicidal efficacy of novel pyrimidinyloxyphenoxypropionate derivatives synthesized using pyrimidine intermediates was evaluated against barnyard grass (Echinochloa crusgalli) and rape (Brassica napus). The data below summarizes the inhibition rates observed at a concentration of 100 mg/L.
Table 1: Herbicidal Activity of Synthesized Pyrimidinyloxyphenoxypropionate Derivatives
| Compound | Target Weed | Growth Parameter | Inhibition Rate (%) at 100 mg/L | Reference |
|---|---|---|---|---|
| 8a | Barnyard Grass | Stalk Growth | 85 | researchgate.net |
| 8b | Barnyard Grass | Stalk Growth | 82 | researchgate.net |
| 8c | Barnyard Grass | Stalk Growth | 80 | researchgate.net |
| 8d | Barnyard Grass | Stalk Growth | 90 | researchgate.net |
| 8e | Barnyard Grass | Stalk Growth | 88 | researchgate.net |
| 11a | Barnyard Grass | Stalk Growth | 85 | researchgate.net |
| 11b | Barnyard Grass | Stalk Growth | 88 | researchgate.net |
| 11c | Barnyard Grass | Stalk Growth | 90 | researchgate.net |
| Cyhalofop | Barnyard Grass | Stalk Growth | 80 | researchgate.net |
Biological Activities and Mechanisms of Action Derived Derivatives
Enzyme Inhibition Studies
The inhibitory action of 4-chloro-2-(methylsulfonyl)pyrimidine derivatives against various enzymes is a key aspect of their therapeutic potential. These compounds have been shown to interact with and modulate the activity of several key enzymes involved in pathological processes.
Interaction with Specific Enzymes and Alteration of Metabolic Pathways
Research has demonstrated that pyrimidine (B1678525) derivatives can selectively target and inhibit specific enzymes, thereby altering metabolic and signaling pathways. A notable example is the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives were synthesized and found to be potent and specific inhibitors of COX-2.
Furthermore, derivatives of pyrimidine have been investigated for their inhibitory effects on glutathione-related enzymes. For instance, certain 4-amino-2-chloropyrimidine (B189420) and 4-amino-2,6-dichloropyrimidine (B161716) derivatives have shown inhibitory activity against glutathione (B108866) reductase (GR), an enzyme crucial for maintaining the cellular redox balance. researchgate.netresearchgate.net Inhibition of GR can lead to an accumulation of oxidized glutathione, rendering cancer cells more susceptible to oxidative stress. researchgate.netresearchgate.net Another related enzyme, glutathione S-transferase (GST), which is involved in detoxification and drug resistance, has also been identified as a target for pyrimidine derivatives. nih.gov
Binding Affinities with Biological Targets
The efficacy of enzyme inhibitors is often quantified by their binding affinities, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Studies on 2-(4-methylsulfonylphenyl)pyrimidine derivatives have revealed their high affinity for COX-2.
In studies of glutathione reductase inhibition, pyrimidine derivatives have demonstrated significant binding affinities. For example, 4-amino-2-chloropyrimidine and 4-amino-2,6-dichloropyrimidine have been reported to inhibit glutathione reductase with Kᵢ values in the micromolar range. researchgate.netresearchgate.net Similarly, these and other related pyrimidine derivatives have shown potent inhibition of glutathione S-transferase, with Kᵢ values also in the micromolar range. nih.gov
Table 1: Enzyme Inhibition Data for Pyrimidine Derivatives
| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ (µM) |
| 2-(4-methylsulfonylphenyl)pyrimidines | Cyclooxygenase-2 (COX-2) | Varies |
| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 1.847 researchgate.net |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 1.269 researchgate.net |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 0.979 researchgate.netresearchgate.net |
| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Kᵢ: 0.047 nih.gov |
| 4-amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | Kᵢ: 0.140 nih.gov |
| 4-amino-2,6-dichloropyrimidine | Glutathione S-Transferase (GST) | Kᵢ: 0.662 nih.gov |
Anticancer Potential of Derivatives
The pyrimidine scaffold is a common feature in many anticancer drugs, and derivatives of this compound are no exception. Their potential in cancer therapy is being explored through various mechanisms, including the inhibition of key enzymes and the modulation of critical cell signaling pathways.
Tyrosine Kinase Inhibition
Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Several classes of pyrimidine derivatives have been identified as potent tyrosine kinase inhibitors.
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as inhibitors of various tyrosine kinases, including Src family kinases (SFKs) and Abelson tyrosine kinase (Abl). nih.govtandfonline.combioworld.com One such derivative, SI221, demonstrated a significant cytotoxic effect on glioblastoma cells by inhibiting SFKs. nih.gov Another example is the pyrido[2,3-d]pyrimidine (B1209978) derivative PD180970, which potently inhibits the p210Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia. researchgate.net
Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, is another important target. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to be potent inhibitors of VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net
Table 2: Tyrosine Kinase Inhibition by Pyrimidine Derivatives
| Derivative Class | Target Kinase | IC₅₀ (nM) |
| Pyrido[2,3-d]pyrimidine (PD180970) | p210Bcr-Abl | 5 researchgate.net |
| Pyrido[2,3-d]pyrimidine (PD180970) | Abl | 2.2 researchgate.net |
| Thieno[2,3-d]pyrimidine (Compound 21e) | VEGFR-2 | 21 nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine (Compound 21b) | VEGFR-2 | 33.4 nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine (Compound 21c) | VEGFR-2 | 47.0 nih.govresearchgate.net |
Modulation of Cell Signaling Pathways
The anticancer effects of pyrimidine derivatives are also attributed to their ability to modulate various cell signaling pathways that are often dysregulated in cancer.
For example, the Hedgehog signaling pathway, which is aberrantly activated in several cancers, can be targeted by pyrimidine derivatives. ekb.eg Inhibition of this pathway can disrupt tumor growth and survival.
Furthermore, pyrimidine-based inhibitors of Src family kinases can impact downstream signaling pathways, such as the Akt pathway, leading to reduced cell proliferation and invasion in cancer cells. mdpi.com The inhibition of VEGFR-2 by pyrimidine derivatives directly affects angiogenesis signaling, a critical process for tumor growth and metastasis. nih.govresearchgate.net
The pyrimidine scaffold has also been incorporated into compounds that modulate other critical signaling pathways. For instance, berbamine, a natural product, and its derivatives have been shown to regulate the JAK/STAT and CAMKII/c-Myc signaling pathways in various cancers. mdpi.com
Antimicrobial and Antifungal Activities of Derivatives
In addition to their anticancer properties, derivatives of this compound have demonstrated promising antimicrobial and antifungal activities. The pyrimidine ring is a key structural motif in many antimicrobial agents, and its derivatives continue to be a source of new therapeutic leads.
A variety of pyrimidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.govtandfonline.comnih.govresearchgate.netmdpi.comnih.govnih.govinnovareacademics.inmdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, certain pyrimidine derivatives have shown good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. innovareacademics.inmdpi.comresearchgate.net
In the realm of antifungal research, pyrimidine derivatives have been found to be effective against various fungal strains, such as Candida albicans and Aspergillus niger. nih.govnih.govmdpi.comnih.govresearchgate.netbohrium.comnih.gov The antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Derivative Class | Microorganism | MIC (µg/mL) |
| Thienopyrimidine-sulfonamide hybrid (12ii) | S. aureus | 125 mdpi.com |
| Thienopyrimidine-sulfonamide hybrid (12ii) | E. coli | 125 mdpi.com |
| Thienopyrimidine-sulfonamide hybrid (8iii) | C. albicans | 31.25 mdpi.com |
| Thienopyrimidine-sulfonamide hybrid (8iii) | C. parapsilosis | 62.5 mdpi.com |
| Biginelli pyrimidine (39a) | S. aureus | 128 mdpi.com |
| Biginelli pyrimidine (42) | P. aeruginosa | 128 mdpi.com |
| Biginelli pyrimidine (39b) | C. albicans | 32-128 mdpi.com |
| Biginelli pyrimidine (39b) | A. niger | 32-128 mdpi.com |
| Halogenated Pyrrolopyrimidine (5) | S. aureus | 8 nih.gov |
| Halogenated Pyrrolopyrimidine (6) | S. aureus | 8 nih.gov |
Anti-inflammatory Effects of Derivatives
Derivatives of pyrimidine have demonstrated significant potential as anti-inflammatory agents. nih.gov The core of this activity often lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. mdpi.comnih.gov
Inhibition of COX Enzymes (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at inflammatory sites. mdpi.comnih.gov Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov
A series of 4-methylsulfonylphenyl derivatives were specifically designed and synthesized to target COX-2. nih.govresearchgate.net In vitro evaluations confirmed that these new compounds exhibited clear preferential inhibition of the COX-2 isoform over COX-1. nih.govresearchgate.net For instance, compounds designated as 4, 6b, and 6e in one study demonstrated high COX-2 selectivity indices of 124, 131, and 119, respectively. nih.govresearchgate.net In vivo testing using the rat paw edema model showed that compound 4 achieved a significant 71% inhibition of inflammation. nih.govresearchgate.net
Similarly, studies on other pyrimidine derivatives, labeled L1 and L2, highlighted their potent and selective COX-2 inhibitory activity. mdpi.com These compounds displayed greater selectivity towards COX-2 compared to COX-1, with inhibitory efficacy comparable to the established drug meloxicam. mdpi.com The demonstrated ability of these pyrimidine derivatives to selectively target the COX-2 enzyme underscores their potential as a foundation for developing novel anti-inflammatory therapies. mdpi.com
Table 1: COX-2 Inhibition and Selectivity of 4-Methylsulfonylphenyl Derivatives
| Compound | COX-2 Selectivity Index | In-vivo Anti-inflammatory Inhibition (%) |
|---|---|---|
| 4 | 124 | 71% |
| 6b | 131 | Not Reported |
| 6e | 119 | Not Reported |
Data sourced from a study on novel 4-methylsulfonylphenyl derivatives as preferential COX-2 inhibitors. nih.govresearchgate.net
Antiplatelet Activity of Derivatives
Beyond their anti-inflammatory effects, certain pyrimidine derivatives have been investigated for their ability to inhibit platelet aggregation. Uncontrolled platelet aggregation can lead to thrombosis and serious cardiovascular events. nih.gov
Research into polycyclic pyrimidine derivatives has identified compounds with significant antiplatelet activity. nih.gov Specifically, 5-substituted benzopyranopyrimidine derivatives, such as compounds 3d and 4d, were found to be potent antiplatelet agents, with activity against arachidonic acid-induced aggregation comparable to that of acetylsalicylic acid. nih.gov The 2-methylthio derivative 4d also showed efficacy against ADP-induced aggregation, suggesting it may act through multiple mechanisms. nih.gov
Another study focused on 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives. nih.gov While these compounds showed limited activity against ADP-induced aggregation, they demonstrated acceptable inhibition of aggregation induced by arachidonic acid. nih.gov This suggests their mechanism of action is likely related to the inhibition of cyclooxygenase-mediated thromboxane (B8750289) A2 (TXA2) formation. nih.gov
Table 2: Antiplatelet Activity of Selected Pyrimidine Derivatives
| Derivative Type | Inducing Agent | Activity Level |
|---|---|---|
| 5-substituted benzopyranopyrimidines (3d, 4d) | Arachidonic Acid | Potent, comparable to acetylsalicylic acid |
| 2-methylthiobenzopyranopyrimidine (4d) | ADP | Effective, suggesting additional mechanisms |
| 2-aminopyrimidines | Arachidonic Acid | Acceptable activity |
| 2-aminopyrimidines | ADP | Not satisfactory |
This table summarizes findings on the antiplatelet effects of various pyrimidine derivatives. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Influence of Substituents on Biological Activity
SAR analyses have revealed that the position of various functional groups on the pyrimidine nucleus is a key determinant of its pharmacological profile, which includes anti-inflammatory, anticancer, and antimicrobial activities. nih.gov
In the context of anti-inflammatory and antiplatelet activity, specific structural features have been correlated with enhanced efficacy. For the 4-methylsulfonylphenyl derivatives that showed preferential COX-2 inhibition, the presence of the methylsulfonylphenyl group is a critical pharmacophore. nih.govresearchgate.net
In the series of antiplatelet 2-aminopyrimidine derivatives, compounds with a fluorine substituent on an attached phenyl ring were among the most active. nih.gov A comparison between 2-aminopyrimidines and 4,6-diaminopyrimidines indicated that the former generally exhibited greater activity. nih.gov For the antiplatelet benzopyranopyrimidine derivatives, the presence of a 5-pyrrolidino group (compound 4d) was associated with high potency. nih.gov These findings highlight how specific substitutions directly modulate the biological effects of the pyrimidine scaffold.
Molecular Docking Studies
To elucidate the mechanisms of action at a molecular level, molecular docking studies have been widely employed. These computational simulations predict the binding interactions between a ligand (the pyrimidine derivative) and its target protein, such as COX enzymes. nih.govresearchgate.netnih.govrsc.org
For the novel 4-methylsulfonylphenyl derivatives, molecular docking was used to investigate their binding mode within the active sites of COX-1 and COX-2. nih.govresearchgate.net These studies help to explain the observed preferential inhibition of COX-2. Similarly, docking studies of other pyrimidine derivatives have been conducted to evaluate their potential against various biological targets, including microbial enzymes and the main protease of SARS-CoV-2. nih.govmdpi.com
In the development of 1,4-benzoxazine derivatives as COX inhibitors, molecular docking explored the binding modes and interactions within the COX-1/COX-2 isoenzymes, helping to identify compounds with the potential for further development as anti-inflammatory agents. rsc.org These in silico studies are invaluable for rational drug design, providing insights that guide the synthesis of more potent and selective derivatives. nih.govekb.eg
Table 3: List of Mentioned Chemical Compounds
| Compound Name/Type |
|---|
| This compound |
| 4-methylsulfonylphenyl derivatives |
| Pyrimidine derivatives L1 and L2 |
| Meloxicam |
| 5-substituted benzopyranopyrimidine derivatives (3d, 4d) |
| Acetylsalicylic acid |
| 2-methylthio derivative 4d |
| 2-aminopyrimidine derivatives |
| 2-substituted-4,6-diaminopyrimidine derivatives |
| Thromboxane A2 (TXA2) |
| 1,4-benzoxazine derivatives |
| Piroxicam |
| Celecoxib |
Q & A
Q. What experimental safety protocols should be followed when handling 4-Chloro-2-(methylsulfonyl)pyrimidine in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood or glovebox to minimize inhalation risks, especially given its acute oral toxicity (LD50 50–300 mg/kg) .
- Waste Disposal: Segregate waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
- Emergency Protocols: Maintain spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .
Q. How can researchers synthesize this compound with high purity?
Methodological Answer:
- Key Reaction: Start with 4-chloro-2-(methylthio)pyrimidine and oxidize the methylthio (-SMe) group to methylsulfonyl (-SO2Me) using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C for 2 hours (55% yield) .
- Purification: Recrystallize from methanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Quality Control: Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Cross-validate using IR spectroscopy for sulfonyl group absorption bands (~1300–1150 cm<sup>−1</sup>) .
Q. What techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation of a methanol solution. Use SHELXL for refinement, leveraging hydrogen-bonding parameters (C–H⋯O interactions) to resolve the three-dimensional packing .
- Spectroscopy: Assign NMR signals (e.g., δ ~3.5 ppm for methylsulfonyl protons) and compare with computed spectra (DFT/B3LYP/6-31G* level) to validate electronic environments .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can reaction mechanisms involving the methylsulfonyl group be elucidated?
Methodological Answer:
- Mechanistic Probes: Use isotopic labeling (e.g., <sup>18</sup>O in sulfonyl groups) to track oxygen transfer during nucleophilic substitution reactions. Monitor intermediates via in situ FTIR .
- Kinetic Studies: Conduct stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with amines or thiols, correlating electronic effects (Hammett σp values) with reactivity .
- Computational Modeling: Apply density functional theory (DFT) to map transition states (e.g., SNAr pathways) and predict regioselectivity in substitutions .
Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?
Methodological Answer:
- Conformational Analysis: For derivatives with envelope-shaped pyrimidine rings (e.g., 5-substituted analogs), refine torsional angles using SHELXE and validate against anisotropic displacement parameters .
- Twinned Data: Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Hydrogen Bonding Networks: Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) influencing crystal packing .
Q. How can conflicting toxicity data be reconciled in preclinical studies?
Methodological Answer:
- In Vitro/In Vivo Correlation: Compare cytotoxicity (e.g., IC50 in HepG2 cells) with rodent LD50 values to identify metabolic discrepancies. Use liver microsomes to assess species-specific detoxification pathways .
- Dose-Response Modeling: Apply Hill equation fits to toxicity data, adjusting for bioavailability differences (e.g., log P = 5.72 suggests high membrane permeability) .
- Alternative Assays: Replace acute toxicity tests with zebrafish embryo assays (OECD TG 236) for high-throughput, ethically compliant hazard screening .
Q. What methods enable functionalization of the pyrimidine ring for targeted applications?
Methodological Answer:
- Suzuki-Miyaura Coupling: Synthesize boronic ester derivatives (e.g., 4-chloro-2-(pinacolatoboron)pyrimidine) for cross-coupling with aryl halides. Optimize conditions using Pd(PPh3)4 catalyst and K2CO3 base in THF/H2O .
- Electrophilic Substitution: Introduce nitro or amino groups via nitration (HNO3/H2SO4) or amination (NH3/CuCl), followed by reduction (H2/Pd-C) .
- Click Chemistry: Perform Huisgen cycloaddition with azides to install triazole moieties, enhancing solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
